Fused Cycloheptane-Thiazole Scaffold Yields p53 Inactivation Potency ~30× Greater Than Parent Pifithrin-α
In a study of cyclized Pifithrin-α (Pft-α) analogs, the dehydrated cyclic derivative 6b, which incorporates a fused cycloheptathiazole core structurally analogous to the 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine scaffold, demonstrated approximately one log greater p53 inactivation potency than the reference compound Pft-α. The EC50 values for p53 inactivation in etoposide-induced cortical neuron death assays were approximately 30 nM for the cyclic dehydrated analogs compared to the parent Pft-α .
| Evidence Dimension | p53 inactivation potency (EC50) |
|---|---|
| Target Compound Data | Fused cycloheptathiazole scaffold derivative 6b: EC50 ~30 nM |
| Comparator Or Baseline | Parent Pifithrin-α (non-cyclized): EC50 approximately 10-fold higher |
| Quantified Difference | ~10-fold (one log) greater potency |
| Conditions | Cortical neuron survival assay following etoposide-induced DNA damage |
Why This Matters
The fused cycloheptane-thiazole architecture confers a ~10-fold enhancement in functional p53 inactivation potency compared to non-cyclized analogs, making this scaffold a privileged starting point for neuroprotective and oncology lead development.
